4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide
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Overview
Description
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride reagent to introduce the sulfamoyl group.
Coupling: The hydroxyphenyl group is introduced through a coupling reaction, often using a phenol derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: This compound shares the chloro and phenol groups but lacks the sulfamoyl and benzamide groups.
N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfamoyl group but differs in the overall structure and functional groups.
Uniqueness
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O4S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-3-[(2-hydroxyphenyl)-methylsulfamoyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-17-15(20)10-7-8-11(16)14(9-10)23(21,22)18(2)12-5-3-4-6-13(12)19/h3-9,19H,1-2H3,(H,17,20) |
InChI Key |
PXYUDJQHXHCNME-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C2=CC=CC=C2O |
Origin of Product |
United States |
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